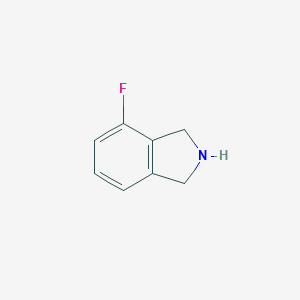

4-Fluoroisoindoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBMWFNXDSVYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564158 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-78-9 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoroisoindoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroisoindoline is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core and the presence of a fluorine atom make it a valuable scaffold for the synthesis of novel therapeutic agents. The fluorine substitution can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application as a key intermediate in the development of targeted protein degraders.

Chemical Properties and Data

The most commonly available form of this compound is its hydrochloride salt. The properties of both the hydrochloride salt and its important derivative, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, are summarized below.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 924305-06-6 | [1][2] |

| Molecular Formula | C₈H₈FN · HCl | [1] |

| Molecular Weight | 173.62 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 191-196 °C | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Table 2: Physicochemical Properties of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

| Property | Value | Reference |

| CAS Number | 835616-60-9 | [3][4] |

| Synonyms | 4-Fluoro-thalidomide, Cereblon ligand 4 | [5] |

| Molecular Formula | C₁₃H₉FN₂O₄ | [3][6] |

| Molecular Weight | 276.22 g/mol | [3][6] |

| Appearance | White to Light yellow powder/crystal | |

| Melting Point | 254-256 °C | |

| Boiling Point (Predicted) | 520.9 ± 45.0 °C | |

| Solubility | Dichloromethane (Slightly, Heated), DMSO (Slightly) |

Synthesis and Experimental Protocols

Synthesis of this compound Hydrochloride

A general procedure for the synthesis of this compound hydrochloride involves the reduction of a suitable precursor. The following protocol is a representative example.[7]

Reaction Scheme:

4-fluoroisobenzofuran-1,3-dione + 3-aminopiperidine-2,6-dione hydrochloride --(NaOAc, HOAc)--> 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

This compound + Alkyl Halide --(Base)--> N-Alkyl-4-fluoroisoindoline

This compound + Aryl Halide --(Pd catalyst, Ligand, Base)--> N-Aryl-4-fluoroisoindoline

Caption: Mechanism of PROTAC-mediated protein degradation involving a this compound-based Cereblon ligand.

An experimental workflow to confirm the activity of a novel PROTAC incorporating a this compound derivative would typically involve several key steps.

Caption: A typical experimental workflow for validating the activity of a novel PROTAC.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the ability to undergo a range of functionalization reactions make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated utility of its derivatives as ligands for the Cereblon E3 ligase has solidified its importance in the rapidly advancing field of targeted protein degradation. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the design of next-generation therapeutics.

References

- 1. 4-氟硅烷 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]

- 5. 835616-60-9|2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 6. Thalidomide 4-fluoride | CAS: 835616-60-9 | ChemNorm [chemnorm.com]

- 7. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 4-Fluoroisoindoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Fluoroisoindoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. It details the chemical structure and presents a robust two-step synthetic pathway, including detailed experimental protocols and tabulated data for clarity and reproducibility.

Chemical Structure and Properties

This compound, also known as 4-Fluoro-2,3-dihydro-1H-isoindole, is a bicyclic aromatic amine. The structure consists of a benzene ring fused to a pyrrolidine ring, with a fluorine atom substituted at the 4-position of the isoindole core. The hydrochloride salt is a common form for handling and storage.

Chemical Structure:

-

IUPAC Name: 4-Fluoro-2,3-dihydro-1H-isoindole

-

Molecular Formula: C₈H₈FN

-

Molecular Weight: 137.15 g/mol

The structure is confirmed by its SMILES string Fc1cccc2CNCc12 and InChI key MKNPYNGKUKUSFB-UHFFFAOYSA-N.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 924305-06-6 | [1] |

| Molecular Formula | C₈H₈FN · HCl | [1] |

| Molecular Weight | 173.62 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 191-196 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthetic Pathway Overview

A reliable and efficient synthesis of this compound can be achieved via a two-step process. The pathway begins with the formation of the intermediate, 4-Fluorophthalimide, from commercially available 4-Fluorophthalic anhydride. This is followed by the chemical reduction of the imide functional groups to yield the target isoindoline.

Caption: Figure 1: Synthetic Pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 4-Fluorophthalimide

This procedure details the formation of the imide ring from 4-fluorophthalic anhydride using urea as a nitrogen source, adapted from general methods for phthalimide synthesis. Microwave irradiation provides a rapid and efficient method for this transformation.

Table 2: Reagents and Conditions for 4-Fluorophthalimide Synthesis

| Reagent/Parameter | Molar Ratio | Amount (Example) | Notes |

| 4-Fluorophthalic Anhydride | 1.0 eq | 1.66 g (10 mmol) | Starting material. |

| Urea | 1.1 eq | 0.66 g (11 mmol) | Nitrogen source. |

| Microwave Power | - | 700-1000 W | Domestic microwave oven.[2] |

| Reaction Time | - | ~6 minutes | Monitor for completion.[2] |

| Expected Yield | - | Quantitative | Based on analogous reactions.[2] |

Experimental Procedure:

-

Preparation: In a microwave-safe vessel, thoroughly mix 4-fluorophthalic anhydride (1.0 eq) and urea (1.1 eq).

-

Reaction: Place the vessel in a domestic microwave oven and irradiate at high power (e.g., 700-1000W) for 6 minutes. The reaction progress can be monitored by observing the melting of the solids and subsequent solidification of the product.

-

Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid is crude 4-fluorophthalimide.

-

Purification: The crude product can be purified by recrystallization from ethanol or water to yield a white crystalline solid.

Step 2: Reduction of 4-Fluorophthalimide to this compound

This protocol describes the reduction of the two carbonyl groups of the imide using the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.

Table 3: Reagents and Conditions for this compound Synthesis

| Reagent/Parameter | Molar Ratio | Amount (Example) | Notes |

| 4-Fluorophthalimide | 1.0 eq | 1.65 g (10 mmol) | Intermediate from Step 1. |

| Lithium Aluminum Hydride (LiAlH₄) | ~2.0 eq | 0.76 g (20 mmol) | Caution: Pyrophoric, reacts violently with water.[3] |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | Solvent, must be dry. |

| Reaction Temperature | - | Reflux (~66 °C) | - |

| Reaction Time | - | 12-16 hours | Monitor by TLC. |

| Work-up (Fieser Method) | - | - | Sequential addition of H₂O, 15% NaOH (aq), and H₂O.[4] |

| Expected Yield | - | 70-85% | Based on analogous imide reductions. |

Experimental Procedure:

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube. The system should be maintained under a positive pressure of dry nitrogen gas throughout the reaction.

-

Reagent Addition: To the flask, add Lithium Aluminum Hydride (2.0 eq) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Slowly add a solution of 4-fluorophthalimide (1.0 eq) in anhydrous THF to the stirred LiAlH₄ suspension. Caution: This addition is exothermic and may cause vigorous evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath, and heat the reaction mixture to reflux. Maintain reflux for 12-16 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add the following dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous sodium hydroxide solution.

-

'3x' mL of water.

-

-

Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by vacuum distillation or column chromatography to yield pure this compound. The product can be converted to its hydrochloride salt by treatment with HCl in ether for easier handling and improved stability.

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques. Personal protective equipment, including a lab coat, safety glasses, and gloves, is mandatory.

-

Microwave Synthesis: Use appropriate, sealed microwave-rated vessels to prevent pressure buildup and potential explosions. Ensure the microwave is placed in a well-ventilated fume hood.

This guide provides a foundational framework for the synthesis of this compound. Researchers should adapt these protocols based on available laboratory equipment and safety procedures. Characterization of the final product and intermediates by standard analytical techniques (NMR, IR, MS) is essential to confirm identity and purity.

References

Spectroscopic Profile of 4-Fluoroisoindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 4-Fluoroisoindoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The known spectroscopic data for this compound hydrochloride is summarized in the tables below, providing a clear reference for compound identification and characterization.

Table 1: 1H NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.00-7.03 | m | 1H | Aromatic CH |

| 6.88-6.94 | m | 1H | Aromatic CH |

| 4.50-4.52 | d | 4H | CH2 |

Note: Data acquired in D2O at 300 MHz.

Table 2: Mass Spectrometry Data for this compound Hydrochloride

| Technique | Ionization Mode | Observed m/z | Assignment |

| LC-MS | Positive | 138 | [M+H]+ |

Note: "M" represents the molecular weight of the free base, this compound.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are crucial for reproducibility and data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy: A sample of this compound hydrochloride was dissolved in Deuterium Oxide (D2O). The 1H NMR spectrum was recorded on a 300 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

13C NMR Spectroscopy: A general procedure for acquiring a 13C NMR spectrum would involve dissolving a sufficient amount of this compound hydrochloride in a deuterated solvent, such as D2O or DMSO-d6. The spectrum would be acquired on an NMR spectrometer, typically operating at a frequency of 75 or 125 MHz, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The sample, dissolved in a suitable solvent, was introduced into the mass spectrometer, and the data was acquired in positive ion mode, leading to the observation of the protonated molecule [M+H]+.

Infrared (IR) Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample like this compound hydrochloride is using the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) FT-IR spectroscopy. The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm-1) to observe the characteristic vibrational frequencies of the functional groups present in the molecule.

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves the reduction of a suitable precursor, such as a 4-fluorophthalimide derivative. A typical procedure is as follows:

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the compound.

Navigating the Solubility Landscape of 4-Fluoroisoindoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Fluoroisoindoline, a key heterocyclic intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this guide focuses on presenting qualitative solubility information inferred from synthesis and purification procedures, alongside a detailed, generalized experimental protocol for determining its solubility in various organic solvents. This document aims to equip researchers and drug development professionals with the necessary information and methodologies to conduct their own solubility studies, a critical step in process development, formulation, and preclinical assessment.

Introduction to this compound

This compound is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in synthetic chemistry, purification processes, and the development of analytical methods.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. These properties provide essential context for understanding its solubility characteristics.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₈H₈FN·HCl | [1] |

| Molecular Weight | 173.62 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 191-196 °C | [1] |

| Storage Condition | 2-8°C | [1] |

Solubility of this compound in Organic Solvents

Based on the general principle of "like dissolves like," a predicted qualitative solubility profile for this compound is presented in Table 2. The presence of the polar amine group and the fluorine atom, combined with the nonpolar isoindoline backbone, suggests a degree of solubility in a range of solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO should effectively solvate the polar functionalities of this compound. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong intermolecular interactions. | |

| Acetonitrile (ACN) | Moderate | The polar nature of acetonitrile suggests moderate solubility. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Methanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the amine group. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall molecular structure suggests that dichloromethane would be a suitable solvent. |

| Ethyl Acetate (EtOAc) | Moderate | This solvent of intermediate polarity is often used in the purification of similar compounds. | |

| Toluene | Low to Moderate | The aromatic ring of toluene can interact with the benzene ring of the isoindoline, but the polarity mismatch may limit high solubility. | |

| Hexanes/Petroleum Ether | Low | As highly non-polar solvents, hexanes are unlikely to effectively solvate the more polar regions of the this compound molecule. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of this compound solubility in organic solvents using the isothermal shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-UV, or a calibrated UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Conclusion

References

Safety and handling of 4-Fluoroisoindoline hydrochloride

An In-depth Technical Guide to the Safety and Handling of 4-Fluoroisoindoline Hydrochloride

Introduction

This compound hydrochloride (CAS No: 924305-06-6) is a heterocyclic compound utilized as a key intermediate in pharmaceutical synthesis and research.[1][2] Its structural properties make it a valuable building block in the development of novel therapeutic agents, including potent acetylcholinesterase inhibitors which are significant in the study of Alzheimer's disease and other neurodegenerative disorders.[3] This guide provides comprehensive technical information on its physicochemical properties, hazards, and detailed protocols for safe handling, storage, and use, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound hydrochloride are summarized below. It is important to note the variations in reported melting points, which may be due to different measurement conditions or sample purity.

| Property | Value | Source(s) |

| CAS Number | 924305-06-6 | [1][3][4] |

| Molecular Formula | C₈H₈FN·HCl | [1][4] |

| Molecular Weight | 173.62 g/mol | [3][4][5] |

| Appearance | Solid; may appear as off-white, slightly yellow, or yellow | [3][6][7] |

| Melting Point | 191-196 °C or 212-222 °C | [1][3] |

| Assay | ≥97% | |

| Storage Temperature | 2-8°C is commonly recommended; -20°C may also be advised | [1][3][5] |

Hazard Identification and Toxicology

This compound hydrochloride is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][3] Full toxicological properties have not been completely investigated.[8]

| Hazard Classification | GHS Category | Signal Word | Hazard Statement(s) | Source(s) |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [3] |

Note: Similar compounds are classified as "H302: Harmful if swallowed".[9][10][11] While not explicitly listed for this specific compound in all available safety data sheets, this risk should be considered.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound. This includes the use of appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 standards.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[1][7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate.[8]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid material to avoid dust inhalation.[3][12]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]

Handling Procedures

-

Do not get the substance in eyes, on skin, or on clothing.[7][12]

-

Wash hands and any exposed skin thoroughly after handling.[9][12]

-

Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[9][13]

Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][12][14]

-

Atmosphere: Some sources recommend storing under an inert atmosphere.[7][12]

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[7]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[9]

First Aid Measures

Immediate action is required in case of accidental exposure.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. | [7][9][12][15] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. | [8][9][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [1][8][9][12] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [8][9][12] |

Accidental Release and Disposal Measures

Spill Cleanup

In the event of a spill, avoid dust formation.[13] Evacuate non-essential personnel from the area. Wearing full PPE, including respiratory protection, carefully sweep up the solid material.[15] Place the spilled substance into a suitable, closed container for disposal.[13][15] Prevent the material from entering drains or waterways.[9]

Waste Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][12] Do not dispose of with regular trash.

Experimental Protocols

This compound hydrochloride is primarily used as a synthetic intermediate. Below is a cited experimental protocol for its synthesis.

Synthesis via Catalytic Hydrogenation

This procedure outlines the synthesis of this compound hydrochloride from a precursor via catalytic hydrogenation.[6]

Materials:

-

Compound (CAS: 685565-16-6) (1.0 eq)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas

Procedure:

-

Dissolve the starting compound (56 g, 0.246 mol) in methanol (300 mL) in a suitable reaction vessel.[6]

-

Slowly add concentrated hydrochloric acid (30 mL, 0.36 mol) to the solution.[6]

-

Carefully add the 5% Pd/C catalyst (20 g) to the mixture.[6]

-

Place the reaction mixture under a hydrogen atmosphere.

-

Stir the reaction vigorously at room temperature for 48 hours.[6]

-

Upon completion, remove the catalyst by filtration through a pad of Celite or a similar filtration aid.[6]

-

Concentrate the filtrate under reduced pressure to afford the target product, this compound hydrochloride, as a yellow solid (38 g, 89% yield).[6]

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, LC-MS).[6]

References

- 1. chembk.com [chembk.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. kishida.co.jp [kishida.co.jp]

Commercial Availability and Technical Guide for 4-Fluoroisoindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroisoindoline is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its derivatives have emerged as crucial components in the development of targeted protein degraders, particularly as ligands for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, synthesis protocols, and its application in the context of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability

This compound is commercially available from a range of chemical suppliers, primarily as its hydrochloride salt (this compound HCl). This salt form enhances the compound's stability and solubility. The purity of the commercially available compound is typically high, often exceeding 97%.

Table 1: Commercial Suppliers of this compound Hydrochloride

| Supplier | Product Name | CAS Number | Purity |

| Sigma-Aldrich | This compound hydrochloride | 924305-06-6 | 97% |

| Santa Cruz Biotechnology | 4-Fluoro-isoindoline HCl | 924305-06-6 | N/A |

| Fluorochem | This compound hydrochloride | 924305-06-6 | 96%[1] |

| ATK CHEMICAL COMPANY LIMITED | 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 | N/A |

| Hangzhou KieRay Chem Co.,LTD | 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 | 98% |

| Changzhou Xuanming Pharmaceutical Techno | 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 | 99% |

| Henan Lihao Chem Plant Limited | high purity hot sale 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 | 99% |

| ChemUniverse | This compound hydrochloride | 924305-06-6 | N/A |

| Crescent Chemical Company | This compound | 127168-78-9 | N/A |

*Purity not specified on the product page, refer to the Certificate of Analysis for lot-specific data.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 924305-06-6 | |

| Molecular Formula | C₈H₈FN·HCl | |

| Molecular Weight | 173.62 g/mol | |

| Appearance | Solid | |

| Melting Point | 191-196 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | MKNPYNGKUKUSFB-UHFFFAOYSA-N | |

| SMILES | Cl.Fc1cccc2CNCc12 | [2] |

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its precursors.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes the synthesis of this compound hydrochloride via the reduction of an appropriate precursor.

Materials:

-

Compound 3 (tert-butyl 4-fluoro-1H-isoindole-2(3H)-carboxylate, CAS: 685565-16-6)

-

Methanol

-

Concentrated Hydrochloric Acid

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas supply

Procedure:

-

To a solution of compound 3 (56 g, 0.246 mol) in methanol (300 mL), slowly add concentrated hydrochloric acid (30 mL, 0.36 mol).

-

Add 5% Pd/C catalyst (20 g) to the reaction mixture.

-

Place the reaction mixture under a hydrogen atmosphere and stir at room temperature for 48 hours.

-

Upon completion of the reaction, as monitored by a suitable analytical technique (e.g., TLC or LC-MS), remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to afford the target product, this compound hydrochloride, as a yellow solid.[3]

Expected Yield: 38 g (89%)[3]

Protocol 2: General Synthesis of 4-Halo-isoindoline Hydrochloride

This protocol outlines a general two-step synthesis for 4-halo-isoindolines, which can be adapted for the 4-fluoro derivative.

Step A: Synthesis of 2-benzyl-4-halo-isoindoline

-

Combine 2,3-dibromomethyl-3-halogeno-benzene, benzylamine, and an alkali (e.g., K₂CO₃) in toluene. The molar ratio of the starting material to benzylamine and alkali is typically 1:1.2:2.

-

Heat the reaction mixture at 105-110 °C for 8-16 hours.

-

After the reaction is complete, work up the mixture to isolate 2-benzyl-4-halo-isoindoline.

Step B: Debenzylation and Salt Formation

-

Dissolve the 2-benzyl-4-halo-isoindoline from Step A in an alcoholic solvent.

-

Add palladium on carbon (Pd/C) as a catalyst and formic acid as a reducing agent. The mass ratio of the substrate to palladium on carbon is typically 10:1, and the molar ratio of the substrate to formic acid is 1:4.

-

After the debenzylation is complete, treat the reaction mixture with hydrogen chloride to form the hydrochloride salt, yielding the final 4-halo-isoindoline hydrochloride product.

Application in Targeted Protein Degradation: The PROTAC Mechanism

This compound derivatives are key components in the design of PROTACs. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound moiety often serves as the ligand for the Cereblon (CRBN) E3 ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Assembly

Caption: General workflow for the synthesis and validation of a PROTAC.

Conclusion

This compound is a readily available and valuable building block for the synthesis of innovative therapeutics, particularly in the rapidly advancing field of targeted protein degradation. This guide provides researchers and drug development professionals with essential technical information regarding its commercial sourcing, chemical properties, and synthetic methodologies, alongside its critical role in the development of PROTACs. The provided diagrams illustrate the fundamental mechanism of action and the general workflow for the creation of these powerful new therapeutic modalities.

References

The Fluorine Advantage: An In-depth Technical Guide to Fluorinated Heterocycles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern drug discovery. This powerful combination leverages the unique physicochemical properties of fluorine to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound impact of this halogen on drug efficacy and developability. This guide provides a comprehensive technical overview of the role of fluorinated heterocycles in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key to its utility. The introduction of fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This leads to a longer drug half-life and improved bioavailability. Furthermore, fluorination can modulate the lipophilicity and pKa of a molecule, influencing its solubility, membrane permeability, and binding affinity for its biological target.[2]

This guide will explore these concepts through the lens of prominent classes of fluorinated heterocyclic drugs, including the anti-inflammatory agent Celecoxib, the antiviral drug Favipiravir, and the widely used fluoroquinolone antibiotics.

Data Presentation: The Quantitative Impact of Fluorination

The introduction of fluorine into a heterocyclic drug candidate can lead to significant improvements in its biological activity and metabolic stability. The following tables provide a quantitative comparison of fluorinated compounds with their non-fluorinated counterparts or related drugs, highlighting the tangible benefits of this chemical modification.

Table 1: Comparative in vitro Activity of COX-2 Inhibitors

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Fluorinated) | COX-2 | 0.04 | >30 |

| SC-58125 (Non-fluorinated analog) | COX-2 | 0.05 | >100 |

| Diclofenac | COX-1/COX-2 | 0.822 (COX-2) | 0.88 |

| Indomethacin | COX-1/COX-2 | 0.9 | 60 |

Note: Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Antiviral Activity of Favipiravir against Influenza A Strains

| Virus Strain | Cell Line | EC50 (µM) |

| A/WSN/33 (H1N1) | MDCK | 0.76 |

| H1N1 | MDCK | 0.19 |

| H3N2 | MDCK | 0.45 |

| H2N2 | MDCK | 0.38 |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Table 3: Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated Indole Analogs in Mouse Liver Microsomes

| Compound | Description | Half-life (t½, min) |

| UT-155 | Non-fluorinated indole | 12.35 |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 |

| 32c | CF3-substituted indazole analog of UT-155 | 53.71 |

A longer half-life is indicative of greater metabolic stability.[3]

Experimental Protocols: Synthesis of Key Fluorinated Heterocycles

The following protocols provide detailed methodologies for the synthesis of Celecoxib, a fluorinated pyrazole, and Ciprofloxacin, a fluoroquinolone antibiotic.

Protocol 1: Synthesis of Celecoxib

This protocol describes the condensation reaction to form the pyrazole ring of Celecoxib.

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[4]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.[4]

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[4]

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[4]

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[4]

-

Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[4]

Protocol 2: Synthesis of Ciprofloxacin

This protocol outlines the final step in a common synthesis of Ciprofloxacin, involving a nucleophilic substitution reaction.

Reaction: Nucleophilic substitution of the 7-chloro group of a quinolone intermediate with piperazine.[5]

Materials:

-

Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Piperazine

-

Dimethyl sulfoxide (DMSO)

-

4 N Hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve the quinolone intermediate (3.77 mmol) in DMSO (30 mL).[5]

-

Add piperazine (15 mmol) to the mixture and heat to 90°C.[5]

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC).[5]

-

Once the starting material is completely consumed, cool the reaction mixture to room temperature.[5]

-

Adjust the pH of the mixture to 7 by adding 4 N HCl.[5]

-

Allow the Ciprofloxacin to precipitate by storing the mixture in a refrigerator at 4°C.[5]

-

Collect the precipitate by filtration and wash with cold water.

-

Dry the product under vacuum to obtain pure Ciprofloxacin.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and mechanisms of action for the discussed fluorinated heterocyclic drugs.

Caption: Mechanism of action of Celecoxib.

Caption: Mechanism of action of Fluoroquinolone antibiotics.

Caption: Mechanism of action of Favipiravir.

Conclusion

The strategic incorporation of fluorine into heterocyclic molecules represents a powerful and well-established strategy in modern drug discovery. The unique properties of the fluorine atom can be harnessed to overcome common challenges in drug development, such as poor metabolic stability and suboptimal pharmacokinetic profiles. The examples of Celecoxib, Favipiravir, and the fluoroquinolone antibiotics clearly demonstrate the profound impact of fluorination on the efficacy and clinical success of heterocyclic drugs. As our understanding of the nuanced effects of fluorine on molecular properties continues to grow, and as synthetic methodologies for the precise introduction of fluorine advance, the role of fluorinated heterocycles in the development of new and improved therapeutics is set to expand even further.

References

- 1. Detailed Analyses of Molecular Interactions between Favipiravir and RNA Viruses In Silico | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Role of Fluorine in Modifying the pKa of the Isoindoline Core

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth analysis of how fluorine substitution modulates the basicity (pKa) of the isoindoline scaffold. It covers the fundamental electronic principles, quantitative effects, and experimental methodologies crucial for rational drug design.

Executive Summary

The isoindoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents.[1] The basicity of its nitrogen atom, quantified by the pKa value, is a critical parameter that governs a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding affinity. Strategic modification of this pKa is a key objective in drug optimization. The introduction of fluorine atoms offers a powerful and predictable method for tuning the basicity of the isoindoline core. This is primarily achieved through the strong electron-withdrawing inductive effect of fluorine, which decreases the electron density on the nitrogen, thereby lowering its pKa.[2][3] This guide details the theoretical basis for this modification, presents quantitative data from analogous amine systems, and outlines the experimental protocols for pKa determination.

The Basicity of the Isoindoline Nucleus

Isoindoline is a heterocyclic amine with a predicted pKa of approximately 9.26.[4][5][6] This basicity arises from the lone pair of electrons on the sp³-hybridized nitrogen atom, which is available to accept a proton. In an aqueous environment, this equilibrium is central to the molecule's behavior and its interaction with biological systems. Understanding this baseline pKa is the first step in rationally designing derivatives with tailored physicochemical properties.

The Inductive Effect of Fluorine on Amine Basicity

Fluorine's profound impact on the basicity of amines stems from its status as the most electronegative element.[2] When incorporated into an organic molecule, it exerts a powerful electron-withdrawing influence through the sigma bonds, an effect known as the negative inductive effect (-I).[7][8]

Mechanism of pKa Reduction:

-

Electron Density Withdrawal: A fluorine atom attached to the isoindoline scaffold pulls electron density away from the nitrogen atom.[3]

-

Reduced Lone Pair Availability: This reduction in electron density makes the nitrogen's lone pair less available and less attractive to a proton.[7]

-

Destabilization of the Conjugate Acid: The electron-withdrawing effect also destabilizes the corresponding protonated form (the ammonium cation), as it intensifies the positive charge on an already electron-deficient system.

-

Shift in Equilibrium: Consequently, the equilibrium shifts away from the protonated form towards the neutral base, resulting in a lower pKa value (weaker base).

This relationship is visualized in the diagram below, illustrating the directional pull of electron density away from the basic nitrogen center.

Caption: Inductive electron withdrawal by fluorine reduces electron density on the isoindoline nitrogen.

Quantitative Analysis of pKa Modification

The electron-withdrawing effect attenuates with distance. Therefore, fluorine substitution at the β-position (two carbons away) has a stronger pKa-lowering effect than substitution at the γ-position (three carbons away).[9][10] The effect is also additive; multiple fluorine substitutions result in a more pronounced decrease in basicity.[9]

Table 1: Illustrative pKa Shifts in Aliphatic Amines upon Fluorination (Note: These data are derived from general aliphatic and cyclic amines and serve as predictive values for the isoindoline system.)

| Amine Type | Position of Fluorine | Number of Fluorine Atoms | Approximate pKa Decrease (ΔpKa) | Reference(s) |

| Aliphatic Amine | β | 1 | ~1.7 | [9][11] |

| Aliphatic Amine | β | 2 | ~3.4 (additive) | [9] |

| Aliphatic Amine | β | 3 | ~4.8 (e.g., Ethylamine vs. Trifluoroethylamine) | [2][9] |

| Aliphatic Amine | γ | 1 | ~0.8 | [12] |

| Cyclic Amine (Pyrrolidine) | β | 1 | 1.1 - 3.3 | [10][12] |

These established trends allow medicinal chemists to fine-tune the basicity of an isoindoline-containing drug candidate with considerable precision. For instance, introducing a single fluorine atom at a β-position to the isoindoline nitrogen can be expected to lower the pKa from ~9.3 into the physiologically important range of 7.5-8.0.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for validating computational predictions and understanding structure-activity relationships. The most common methods include potentiometric and spectrophotometric titrations.[13][14]

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Methodology:

-

Solution Preparation: Prepare a solution of the fluorinated isoindoline derivative of known concentration (e.g., 0.01 M) in a suitable solvent, often a water-cosolvent mixture (e.g., water:ethanol 1:1 v/v) for poorly soluble compounds.[13]

-

Titration: Calibrate a pH meter and electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH value after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the resulting sigmoid curve.[14]

UV-Vis Spectrophotometric Titration

This method is ideal for compounds with a chromophore whose absorbance spectrum changes between the protonated and deprotonated states.

Methodology:

-

Solution Preparation: Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12). Add a constant, known concentration of the fluorinated isoindoline derivative to each buffer solution (e.g., 1.0 mmol L⁻¹).[15][16]

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution using a spectrophotometer.

-

Data Analysis:

-

Identify an isosbestic point, a wavelength where the molar absorptivity of the protonated and deprotonated species is the same.[15]

-

Plot the absorbance at a wavelength of maximum difference against the pH.

-

The resulting sigmoid curve can be analyzed using the Henderson-Hasselbalch equation; the pKa is the pH at the inflection point of the curve.[14][15]

-

The general workflow for these experimental determinations is outlined below.

References

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isoindoline CAS#: 496-12-8 [m.chemicalbook.com]

- 5. Isoindoline | 496-12-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. scielo.br [scielo.br]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Theoretical Conformational Analysis of 4-Fluoroisoindoline: A Review of Available Data

A comprehensive review of publicly available scientific literature reveals a notable absence of specific theoretical studies on the conformational analysis of 4-Fluoroisoindoline. While research into the broader isoindoline scaffold and other fluorinated heterocyclic compounds is ongoing, dedicated computational or experimental investigations into the specific conformational preferences of this compound, including its ring puckering, energy barriers, and the influence of the fluorine substituent, are not present in the surveyed literature. This guide summarizes the available information on related compounds and outlines the general principles that would govern the conformational behavior of this compound, while highlighting the current knowledge gap.

Challenges in Data Acquisition

Insights from Related Fluorinated Heterocycles

While direct data is unavailable, the conformational analysis of other fluorinated five- and six-membered heterocyclic rings, such as fluoroprolines and fluoropiperidines, can offer some general insights. In these systems, the introduction of a fluorine atom is known to have significant stereoelectronic effects that influence the ring's conformation.

The gauche effect is a key factor, where the fluorine atom prefers a gauche relationship with an adjacent electronegative atom or electron-withdrawing group. This can lead to a bias in the puckering of the pyrrolidine ring in 4-fluoroproline, for instance.[1][2][3] Similarly, in fluorinated piperidines, the interplay of electrostatic interactions, hyperconjugation, and steric factors dictates the conformational preferences, often leading to a favored axial or equatorial orientation of the fluorine atom.[4] It is plausible that similar stereoelectronic interactions would influence the puckering of the five-membered ring in this compound.

Computational Methodologies for Future Studies

Should a theoretical study on this compound be undertaken, it would likely employ well-established computational chemistry methods. A typical workflow for such a study is outlined below. The specific parameters mentioned are based on common practices in the field for similar molecules.

Potential Experimental/Computational Workflow

A theoretical investigation into the conformation of this compound would logically follow a path of geometry optimization and energy calculation for various possible conformers.

Figure 1. A generalized workflow for the computational conformational analysis of a molecule like this compound.

Conclusion

There is a clear lack of specific theoretical studies on the conformational properties of this compound in the current scientific literature. While principles from related fluorinated heterocyclic systems suggest that the fluorine substituent would play a crucial role in determining the ring's puckering and overall conformation, detailed quantitative data is absent. The methodologies for such an investigation are well-established within computational chemistry. Future research in this area would be valuable for a fundamental understanding of this molecule and could have implications for the design of novel pharmaceuticals and materials incorporating the this compound scaffold. Researchers in drug development and related fields should be aware of this knowledge gap when considering this particular molecular fragment.

References

The Ascendant Scaffold: Unlocking Therapeutic Potential with 4-Fluoroisoindoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 4-fluoroisoindoline core is emerging as a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. The strategic incorporation of a fluorine atom at the 4-position of the isoindoline ring system can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, diverse biological activities, and its role in the development of next-generation therapeutics. We present quantitative data for key compounds, detailed experimental protocols, and a visual exploration of a relevant signaling pathway, highlighting the immense potential of this versatile molecular framework.

Introduction: The this compound Advantage

The isoindoline nucleus, a bicyclic heterocyclic amine, is a cornerstone in the architecture of numerous clinically approved drugs.[1] Its rigid structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. The introduction of a fluorine atom, particularly at the 4-position, offers several key advantages for drug design:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity.

-

Improved Pharmacokinetics: The lipophilicity of fluorine can modulate a compound's ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the basicity of the isoindoline nitrogen, impacting its ionization state at physiological pH.

These properties make the this compound scaffold a highly attractive starting point for the development of novel therapeutics across a range of disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions.

Synthesis of the this compound Core and Derivatives

The this compound scaffold can be accessed through several synthetic routes. A common and efficient method involves the reduction of a 4-fluorophthalimide precursor.

General Synthesis of this compound Hydrochloride

A reliable method for the preparation of this compound hydrochloride involves the catalytic hydrogenation of 4-fluorophthalonitrile.

Experimental Protocol:

Step 1: Synthesis of 4-Fluorophthalonitrile A mixture of 3-bromo-4-fluorobenzonitrile, zinc cyanide, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up to isolate the 4-fluorophthalonitrile.

Step 2: Synthesis of this compound Hydrochloride To a solution of 4-fluorophthalonitrile in a suitable solvent such as methanol, concentrated hydrochloric acid and a palladium on carbon (Pd/C) catalyst are added.[2] The mixture is then placed under a hydrogen atmosphere and stirred at room temperature for an extended period (e.g., 48 hours).[2] After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield this compound hydrochloride as a solid.[2]

Synthesis of N-Substituted this compound Derivatives

The secondary amine of the this compound core provides a versatile handle for the introduction of various substituents to explore structure-activity relationships (SAR). N-alkylation or N-arylation can be readily achieved through standard synthetic methodologies.

Experimental Protocol: N-Alkylation of this compound

To a solution of this compound hydrochloride in a suitable solvent (e.g., DMF or acetonitrile), a base (e.g., triethylamine or potassium carbonate) is added to neutralize the hydrochloride salt. The desired alkyl halide (e.g., an alkyl bromide or iodide) is then added, and the reaction mixture is stirred at room temperature or heated to drive the reaction to completion. The progress of the reaction can be monitored by TLC or LC-MS. Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to afford the N-substituted this compound derivative.

Biological Applications and Quantitative Data

The this compound scaffold has been incorporated into a variety of bioactive molecules, demonstrating its versatility in targeting diverse biological pathways.

As Cereblon Ligands in PROTACs

One of the most significant applications of a derivative of the this compound scaffold is in the field of Proteolysis Targeting Chimeras (PROTACs). 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, also known as 4-fluoro-thalidomide, is a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] By linking this moiety to a ligand for a target protein, the resulting PROTAC can induce the ubiquitination and subsequent proteasomal degradation of the target protein.

An example is the IRAK4 degrader-1, where 4-fluoro-thalidomide is connected to a ligand for the IRAK4 protein, leading to its degradation.[3]

Table 1: Biological Activity of 4-Fluoro-thalidomide Based Compounds

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| Lenalidomide Analog | CRBN Binding | TR-FRET | 1.69 | [5] |

| 10a (isoquinoline-dione derivative) | CRBN Binding | TR-FRET | 4.83 | [5] |

| 10a | TNF-α inhibition (LPS-stimulated PBMC) | ELISA | 0.76 | [5] |

| 10a | NCI-H929 cell proliferation | CCK8 | 2.25 | [5] |

| 10a | U239 cell proliferation | CCK8 | 5.86 | [5] |

| (S)-fluoro-thalidomide | H929 Cell Growth Inhibition | Annexin V Assay | More potent than (R)-enantiomer | [6] |

Anti-inflammatory Agents with a Non-Cereblon Mechanism

Recent research has focused on developing isoindoline-based anti-inflammatory agents that do not bind to Cereblon, thereby avoiding the teratogenic side effects associated with thalidomide and its analogs.[7] These novel compounds exhibit their anti-inflammatory effects through alternative mechanisms. For instance, tetrafluorobornylphthalimide (TFBP), a thalidomide analog where the glutarimide ring is replaced, retains anti-inflammatory properties without binding to Cereblon.[7] This suggests that the phthalimide moiety itself, which can be derived from a this compound scaffold, can contribute to anti-inflammatory activity through other pathways.

Signaling Pathways and Mechanism of Action

While the mechanism of action for many this compound derivatives is still under investigation, a prominent pathway for related immunomodulatory drugs (IMiDs) that do not bind to cereblon involves the modulation of inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

Modulation of the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[8] Dysregulation of the ERK pathway is implicated in various diseases, including cancer and inflammatory disorders. Some bioactive molecules containing scaffolds related to isoindoline have been shown to modulate this pathway.

Below is a representative diagram illustrating the potential modulation of the ERK signaling pathway by a hypothetical this compound-based inhibitor.

This diagram illustrates a potential mechanism where a this compound derivative acts as an inhibitor of MEK, a key kinase in the ERK signaling cascade. By blocking the phosphorylation of ERK, the inhibitor can prevent the activation of downstream transcription factors, thereby mitigating cellular responses like proliferation and survival, which is a desirable outcome in cancer therapy.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., NCI-H929, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the this compound derivative at various concentrations in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time to allow for substrate phosphorylation.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC₅₀ value.

TNF-α Secretion Assay (ELISA)

This assay quantifies the inhibition of tumor necrosis factor-alpha (TNF-α) secretion from immune cells.

Protocol:

-

Cell Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) and stimulate them with lipopolysaccharide (LPS) in the presence of varying concentrations of the this compound derivative.

-

Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.

-

ELISA: Perform a sandwich ELISA to quantify the amount of TNF-α in the supernatant. This involves coating a plate with a capture antibody for TNF-α, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting colorimetric or fluorescent signal.

-

Data Analysis: Generate a standard curve using recombinant TNF-α and calculate the concentration of TNF-α in the samples. Determine the IC₅₀ value for TNF-α inhibition.[5]

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the design and discovery of novel therapeutic agents. Its inherent structural features, combined with the beneficial properties imparted by the fluorine substituent, make it an attractive starting point for medicinal chemists. The successful application of a this compound derivative in the development of potent Cereblon-recruiting PROTACs underscores the potential of this scaffold in cutting-edge therapeutic modalities. Furthermore, the emergence of non-Cereblon-binding isoindoline-based anti-inflammatory agents opens up new avenues for research, with the potential to develop safer immunomodulatory drugs.

Future research should focus on:

-

Exploring Diverse Substitutions: Systematically exploring the structure-activity relationships by synthesizing a wider range of N-substituted and further ring-substituted this compound derivatives.

-

Target Identification: Elucidating the specific molecular targets and mechanisms of action for novel bioactive this compound compounds, particularly those that operate independently of Cereblon.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to optimize the drug-like properties of promising lead compounds.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead candidates in relevant animal models of cancer, neurodegenerative diseases, and inflammatory disorders.

The continued exploration of the this compound scaffold is poised to yield a new generation of innovative and effective medicines to address significant unmet medical needs.

References

- 1. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]

- 5. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel, thalidomide-like, non-cereblon binding drug tetrafluorobornylphthalimide mitigates inflammation and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Reactivity of the 4-Fluoroisoindoline Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-fluoroisoindoline scaffold is a privileged heterocyclic motif of increasing importance in medicinal chemistry and drug discovery. The presence of a fluorine atom on the aromatic ring significantly modulates the electronic properties of the isoindoline core, offering unique opportunities for selective functionalization and the development of novel therapeutics. This technical guide provides a comprehensive overview of the reactivity of the this compound ring, focusing on key transformations including electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and functionalization of the isoindoline nitrogen. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and derivatization of this compound-based compounds, providing both theoretical background and practical experimental guidance.

Introduction

Isoindoline and its derivatives are core components of numerous biologically active molecules and approved pharmaceuticals. The introduction of a fluorine atom at the 4-position of the isoindoline ring system imparts distinct physicochemical properties, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, which are highly desirable in drug design. Understanding the reactivity of this fluorinated scaffold is paramount for its effective utilization in the synthesis of complex molecular architectures. This guide will systematically explore the chemical behavior of the this compound ring, with a focus on reactions that enable its diversification.

Electronic Properties of the this compound Ring

The reactivity of the this compound ring is governed by the interplay of the electronic effects of the fluorine substituent and the fused heterocyclic ring.

-

Fluorine Substituent: The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution. Conversely, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a mesomeric effect (+M), although this effect is generally weaker than its inductive effect.

-

Isoindoline Ring: The annulated dihydro-pyrrole ring has a net electron-donating effect on the benzene ring, which can influence the regioselectivity of certain reactions.

The combination of these effects makes the this compound ring a unique platform for a variety of chemical transformations.

Electrophilic Aromatic Substitution (EAS)

The strong -I effect of the fluorine atom deactivates the aromatic ring of this compound towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation are expected to be sluggish and require forcing conditions. The directing effect of the substituents (fluorine and the fused ring) will determine the position of substitution. The fluorine atom is an ortho-, para-director, while the fused amino-alkyl ring is also an ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the activating group and meta to the deactivating fluorine atom.

Logical Relationship for Regioselectivity in EAS:

Caption: Directing effects in electrophilic aromatic substitution on this compound.

Due to the limited literature on specific EAS reactions on this compound, a generalized protocol for nitration is provided below, based on standard conditions for deactivated aromatic systems.

Table 1: Representative Protocol for Electrophilic Nitration

| Parameter | Value |

| Reaction | Nitration |

| Substrate | This compound |

| Reagents | Fuming HNO₃, Concentrated H₂SO₄ |

| Solvent | - |

| Temperature | 0 °C to 25 °C |

| Time | 2-4 h |

| Expected Product | 4-Fluoro-7-nitroisoindoline |